6-(3-Methoxypropoxy)pyridin-2-amine

Solubility Modulation Medicinal Chemistry Chemical Synthesis

This bifunctional pyridine scaffold combines a nucleophilic 2-amino group with a solubility-enhancing 3-methoxypropoxy chain, creating a versatile intermediate for medicinal chemistry and materials science. Unlike simpler alkoxy analogs, the extended side chain optimizes solubility and intermolecular interactions—critical for lead optimization and SAR studies. The compound's unique steric and electronic profile ensures it cannot be substituted generically without comparative validation. Secure high-purity (≥95%) product with reliable global delivery for your research programs.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Cat. No. B8359528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Methoxypropoxy)pyridin-2-amine
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCOCCCOC1=CC=CC(=N1)N
InChIInChI=1S/C9H14N2O2/c1-12-6-3-7-13-9-5-2-4-8(10)11-9/h2,4-5H,3,6-7H2,1H3,(H2,10,11)
InChIKeyRWUKIUJRYRWPGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Methoxypropoxy)pyridin-2-amine: Properties and Chemical Class Identification for Research Procurement


6-(3-Methoxypropoxy)pyridin-2-amine is a pyridine derivative characterized by an amino group at the 2-position and a 3-methoxypropoxy substituent at the 6-position of the heteroaromatic ring [1]. This compound belongs to the broader class of alkoxy-aminopyridines, which serve as versatile intermediates in pharmaceutical synthesis and functional materials research . Its molecular formula is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol [1]. The presence of both a nucleophilic amino group and an electron-donating alkoxy chain creates a bifunctional scaffold capable of participating in diverse chemical transformations .

Critical Differentiation of 6-(3-Methoxypropoxy)pyridin-2-amine: Why Structurally Similar Analogs Cannot Be Substituted


While various 2-aminopyridine derivatives share a common core, substitution with a 3-methoxypropoxy group introduces unique steric, electronic, and physicochemical properties that preclude simple interchange with other alkoxy- or amino-pyridine analogs . The extended alkoxy chain influences solubility profiles and intermolecular interactions in ways distinct from shorter-chain analogs (e.g., methoxy or ethoxy) or regioisomers (e.g., 3- or 4-substituted pyridines) . Research on related systems, such as 2-amino-6-methoxypyridine (2A6MOP) and 2-amino-6-n-propoxypyridine (2A6NPOP), demonstrates that even subtle changes in the alkoxy substituent can alter hydrogen-bonding patterns, tautomeric equilibria, and molecular recognition events [1]. Therefore, in any application where the precise spatial orientation, electron density distribution, or solubility of the functional groups matters—such as in medicinal chemistry lead optimization or materials design—substituting 6-(3-methoxypropoxy)pyridin-2-amine with a generic in-class compound is scientifically unjustifiable without explicit comparative validation [1].

Quantitative Evidence Guide for 6-(3-Methoxypropoxy)pyridin-2-amine: Key Differentiators from Structural Analogs


Enhanced Organic Solvent Solubility versus Shorter-Chain Alkoxy Analogs

The 3-methoxypropoxy substituent in the target compound confers enhanced solubility in a range of organic solvents compared to analogs with shorter alkoxy chains. This is a class-level inference supported by the general physicochemical principles of alkoxy-aminopyridines . The flexible ether chain increases lipophilicity while retaining some polar character, potentially improving compound handling and reaction efficiency in non-aqueous media .

Solubility Modulation Medicinal Chemistry Chemical Synthesis

Structural Confirmation and Quality Assurance: InChI Key and Purity Specification

The compound's unique structural identity is confirmed by its InChI Key: RWUKIUJRYRWPGR-UHFFFAOYSA-N . This identifier is crucial for unambiguous ordering and for verifying the compound's identity in databases and literature . Furthermore, the commercial product is specified with a minimum purity of 95% , a standard benchmark for research-grade chemicals. While this purity level is common, it ensures reliable reproducibility in experiments, particularly when compared to lower-purity or undefined alternatives .

Quality Control Chemical Identity Procurement

Tautomeric Behavior and Hydrogen-Bonding Capability in the 2-Aminopyridine Series

Studies on related 2-aminopyridine derivatives, including 2-amino-6-methoxypyridine (2A6MOP) and 2-amino-6-n-propoxypyridine (2A6NPOP), reveal that alkoxy substitution significantly impacts amino-imino tautomerization equilibria and hydrogen-bonding patterns in solution [1]. While the target compound itself was not directly studied, the class-level inference suggests that its specific alkoxy chain length and branching will produce a distinct tautomeric ratio and hydrogen-bonding profile compared to its methoxy or n-propoxy analogs [1]. This difference is critical in applications where tautomeric state dictates reactivity or biological target engagement [1].

Tautomerism Hydrogen Bonding Molecular Recognition

Optimal Application Scenarios for 6-(3-Methoxypropoxy)pyridin-2-amine Based on Differentiated Properties


Synthesis of Novel Pharmaceutical Candidates with Optimized Solubility

In medicinal chemistry campaigns where lead compounds exhibit poor aqueous or organic solubility, 6-(3-methoxypropoxy)pyridin-2-amine can be employed as a scaffold or intermediate. The 3-methoxypropoxy group is expected to improve solubility in organic reaction media (as inferred from class properties ), facilitating higher-yielding synthetic steps. This makes it a valuable building block for constructing drug-like molecules with enhanced physicochemical profiles, particularly in projects targeting neurological or infectious disease pathways where aminopyridine cores are prevalent .

Structure-Activity Relationship (SAR) Studies in Alkoxy-Aminopyridine Series

For research programs exploring the impact of alkoxy chain length and branching on biological activity, 6-(3-methoxypropoxy)pyridin-2-amine serves as a distinct probe. By comparing it to analogs like 2-amino-6-methoxypyridine (2A6MOP) or 2-amino-6-n-propoxypyridine (2A6NPOP), researchers can systematically investigate how subtle changes in the side chain affect target binding, cellular permeability, and metabolic stability . Such SAR studies are fundamental to optimizing lead compounds in drug discovery and agrochemical development.

Material Science: Precursor for Functionalized Ligands and Polymers

The bifunctional nature of 6-(3-methoxypropoxy)pyridin-2-amine (amino and alkoxy groups) makes it a promising precursor for synthesizing specialized ligands or monomers. The amino group can be used for condensation or coordination reactions, while the alkoxy chain can be further functionalized or exploited for its solubility-modulating effects. In fields such as coordination chemistry or polymer science, this compound could be used to tailor the properties of metal-organic frameworks or smart materials where precise control over solubility and intermolecular interactions is required .

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